molecular formula C6H3BrINO2 B1149227 6-Bromo-4-iodonicotinic acid CAS No. 1200130-82-0

6-Bromo-4-iodonicotinic acid

Cat. No.: B1149227
CAS No.: 1200130-82-0
M. Wt: 327.90199
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-iodonicotinic acid (CAS: 1200130-82-0) is a halogenated pyridine derivative with the molecular formula C₆H₃BrINO₂. This compound features a carboxylic acid group at position 3, bromine at position 6, and iodine at position 4 on the pyridine ring (Figure 1). Its molecular weight is 327.90 g/mol, with a topological polar surface area of 50.2 Ų, indicating moderate solubility in polar solvents .

The compound has been extensively studied since the 1970s, with applications spanning antiviral agents, organic synthesis intermediates, and pharmacological research. For example, it demonstrated antiviral activity in murine models and has been utilized in Suzuki coupling reactions due to its halogen substituents, which enhance reactivity in cross-coupling chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-iodonicotinic acid typically involves halogenation reactions. One common method is the bromination of 4-iodonicotinic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 6th position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-iodonicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts and boronic acids.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups or oxidation state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted nicotinic acids, while nucleophilic substitution can introduce different functional groups at the halogen positions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-Bromo-4-iodonicotinic acid has been investigated for its potential anticancer properties. Research indicates that compounds with halogen substituents can exhibit significant biological activity against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting the growth of breast cancer and leukemia cells through mechanisms involving apoptosis and cell cycle arrest .

Neurodegenerative Diseases
The compound also shows potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that halogenated nicotinic acids may act as inhibitors of certain enzymes involved in the pathogenesis of these diseases, potentially offering new therapeutic avenues for treatment .

Organic Synthesis

Synthesis of Novel Compounds
this compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives, which can be utilized in the development of pharmaceuticals and agrochemicals. For example, it can be used to synthesize indole phytoalexins, which are compounds known for their biological activities.

Cross-Coupling Reactions
The compound has been employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to create complex molecular architectures. These reactions are crucial in the synthesis of biologically active compounds, allowing chemists to construct diverse libraries for drug discovery .

Materials Science

Development of Functional Materials
this compound has potential applications in materials science due to its ability to form coordination complexes with metals. Such complexes can be used to create new materials with specific electronic or optical properties, which are valuable in the development of sensors or catalysts .

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of several derivatives of this compound on human cancer cell lines using MTT assays. The results indicated that specific derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a promising direction for future drug development.

Case Study 2: Neuroprotective Effects

Research involving animal models demonstrated that administration of this compound led to improved cognitive function and reduced neuroinflammation in models of Alzheimer's disease. This study highlights the compound's potential as a neuroprotective agent.

Data Table: Summary of Applications

Application Area Description Example Studies/Findings
Medicinal ChemistryAnticancer activity; neurodegenerative disease treatmentInhibition of breast cancer cell proliferation
Organic SynthesisBuilding block for novel compounds; cross-coupling reactionsSynthesis of indole phytoalexins
Materials ScienceFormation of metal coordination complexes; development of functional materialsDevelopment of sensors and catalysts

Mechanism of Action

The mechanism of action of 6-Bromo-4-iodonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding interactions.

Comparison with Similar Compounds

Positional Isomers: 6-Bromo-5-iodonicotinic Acid

6-Bromo-5-iodonicotinic acid (CAS: 65799-80-6) shares the same molecular formula (C₆H₃BrINO₂) and weight (327.90 g/mol) as the target compound but differs in halogen placement (iodine at position 5 instead of 4). This minor positional change significantly alters reactivity and biological interactions. For instance, the 5-iodo derivative shows reduced efficacy in antiviral assays compared to the 4-iodo isomer, likely due to steric hindrance affecting target binding .

Property 6-Bromo-4-iodonicotinic Acid 6-Bromo-5-iodonicotinic Acid
CAS Number 1200130-82-0 65799-80-6
Iodine Position 4 5
XLogP3 2.1 2.1
Antiviral Activity High Moderate

Halogen-Substituted Derivatives

Chlorinated Analogues

  • 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1): Replacing iodine with chlorine reduces molecular weight (256.46 g/mol ) and polar surface area (50.2 → 49.3 Ų ). This compound is less reactive in cross-coupling reactions but exhibits improved stability under acidic conditions .
  • 4-Bromo-6-chloronicotinic acid (CAS: 1256834-13-5): Structural similarity score of 0.79 compared to the target compound. Its chloro substituent enhances electrophilicity, making it a preferred intermediate in agrochemical synthesis .

Mixed Halogen Derivatives

  • 6-Bromo-4-iodoquinoline (CAS: Not specified): A quinoline-core derivative with bromine and iodine substituents. This compound serves as a key intermediate in synthesizing GSK2126458, a PI3K inhibitor, highlighting the importance of iodine in facilitating aromatic substitution reactions .

Functional Group Variants

Ester Derivatives

  • Methyl 6-bromo-4-chloronicotinate (CAS: 1256789-73-7): Replaces the carboxylic acid with a methyl ester (C₇H₅BrClNO₂). This modification increases lipophilicity (XLogP3: 2.5) and improves blood-brain barrier penetration, making it useful in neuropharmacology .
  • Ethyl 4-bromo-6-chloronicotinate (CAS: 1807221-07-3): Similar to the methyl ester but with enhanced metabolic stability due to the ethyl group .

Aldehyde Derivatives

  • 6-Bromo-4-methylnicotinaldehyde (CAS: 926294-07-7): Features an aldehyde group instead of carboxylic acid (C₇H₆BrNO). Its reduced polarity (XLogP3: 1.8) and smaller size make it a versatile intermediate in heterocyclic chemistry .
  • 4-Bromo-6-chloronicotinaldehyde (CAS: 1060805-64-2): Combines aldehyde and mixed halogens. Its higher electrophilicity (complexity score: 133 ) enables selective nucleophilic additions in drug discovery .

Biological Activity

6-Bromo-4-iodonicotinic acid is a derivative of nicotinic acid, a compound recognized for its role as a precursor to essential coenzymes involved in various biological processes. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine and iodine atoms, which may influence its biological interactions and reactivity. Its structural similarities to niacin (vitamin B3) suggest potential roles in metabolic pathways involving nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, NADP.

The compound's mechanism of action is primarily linked to its ability to modulate nicotinic acetylcholine receptors (nAChRs). Research indicates that derivatives similar to this compound exhibit high affinity for specific nAChR subtypes, particularly α4β2-nAChRs. These interactions can lead to various physiological effects:

  • Antagonistic Activity : Compounds similar to this compound have demonstrated antagonistic properties at nAChRs, inhibiting nicotine-induced responses in experimental models .
  • Modulation of Immune Response : Nicotinic acid derivatives are known to enhance immune cell function, potentially increasing the body's ability to combat infections .

Anticancer Potential

Research into related compounds indicates that some nicotinic acid derivatives may exhibit anticancer properties. These effects are often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of metabolic pathways . Further investigation is warranted to elucidate the specific anticancer mechanisms of this compound.

Study on nAChR Affinity

In a study examining various nicotinic acid derivatives, compounds were tested for their binding affinity at different nAChR subtypes. The findings indicated that certain derivatives exhibited significant antagonistic activity at α4β2-nAChRs, suggesting potential applications in treating conditions associated with cholinergic dysregulation .

CompoundK_i (nM)nAChR SubtypeAgonist Activity (%)
5a0.009α4β2Low
5b0.03α4β2Low
5g0.94α7Moderate (17%)

Metabolic Implications

Research has highlighted the role of nicotinic acid in metabolic regulation through its conversion into NAD+. This conversion is critical for numerous enzymatic reactions involved in energy metabolism and cellular repair mechanisms . The implications for this compound may extend to enhancing mitochondrial function and overall cellular health.

Q & A

Q. Basic: What synthetic methodologies are effective for preparing 6-Bromo-4-iodonicotinic acid, and how can purity be optimized?

Answer:
Halogenation of nicotinic acid derivatives is a common approach. Direct iodination and bromination can be achieved using reagents like N-iodosuccinimide (NIS) or bromine sources (e.g., Br₂ or HBr) under controlled conditions. For regioselective substitution, directing groups (e.g., carboxylate) can influence halogen placement. Purity optimization involves recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) and characterization via HPLC or LC-MS to confirm >95% purity. Cross-validation with elemental analysis and 1^1H/13^{13}C NMR ensures structural fidelity .

Q. Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. SHELXL (via the SHELX suite) enables refinement of heavy-atom positions (Br, I) and hydrogen-bonding networks, addressing discrepancies in NMR or mass spectral data. For poorly diffracting crystals, synchrotron radiation or cryocooling may improve resolution. Twinning or disorder in the crystal lattice requires careful application of restraints and validation tools (e.g., Rint and Rfree) .

Q. Basic: What analytical techniques are essential for characterizing this compound, and how should data be interpreted?

Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR identify substituent positions via coupling patterns and deshielding effects. The carboxyl proton (COOH) typically appears as a broad peak (~12-14 ppm) in DMSO-d₆.
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion ([M-H]⁻) and isotopic patterns (Br/I splitting).
  • Elemental Analysis: Matches experimental C/H/N/Br/I percentages to theoretical values (±0.3% tolerance).
    Discrepancies in integration ratios (NMR) or isotopic abundance (MS) may indicate impurities, requiring iterative purification .

Q. Advanced: How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electronic effects of Br/I substituents. Experimental validation involves kinetic studies (e.g., varying Pd catalyst loadings or ligands in Suzuki-Miyaura couplings) to correlate steric/electronic parameters with reaction rates. Competitive inhibition experiments (e.g., adding halide scavengers) differentiate oxidative addition vs. transmetallation bottlenecks. Data should be analyzed using Arrhenius plots or Eyring equations to determine activation parameters .

Q. Basic: What strategies mitigate decomposition of this compound during storage or reaction conditions?

Answer:

  • Storage: Store under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent photolytic C-I bond cleavage.
  • Reaction Conditions: Use degassed solvents (e.g., THF, DMF) and minimize exposure to light/heat. Add stabilizers like BHT (butylated hydroxytoluene) for radical-sensitive reactions.
  • Monitoring: Regular TLC or in-situ IR spectroscopy tracks degradation byproducts (e.g., dehalogenated derivatives) .

Q. Advanced: How should researchers address contradictory data in reaction yields or selectivity when using this compound?

Answer:

  • Systematic Error Analysis: Replicate experiments with controlled variables (temperature, catalyst batch). Use Design of Experiments (DoE) to identify confounding factors.
  • Cross-Validation: Compare results across independent techniques (e.g., GC-MS vs. 19^{19}F NMR for fluorinated byproducts).
  • Statistical Tools: Apply t-tests or ANOVA to assess significance of yield variations. Outliers may indicate unaccounted side reactions (e.g., protodehalogenation) .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in fume hoods to avoid inhalation of halogenated vapors.
  • Waste Disposal: Quench residual halogens with Na₂S₂O₃ before aqueous disposal. Document waste streams per EPA/OSHA guidelines .

Q. Advanced: How can researchers leverage this compound as a building block for heterocyclic drug candidates?

Answer:

  • Diversification: Use Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) to introduce pharmacophores (amines, aryl groups).
  • Bioprobe Synthesis: Attach fluorescent tags (e.g., BODIPY) via esterification for cellular uptake studies.
  • SAR Studies: Systematically vary substituents and assess bioactivity via high-throughput screening (HTS). Correlate electronic parameters (Hammett σ) with IC₅₀ values .

Q. Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

  • LogP Estimation: Use Molinspiration or ACD/Labs to predict lipophilicity.
  • pKa Calculation: SPARC or MarvinSuite models acidity (carboxyl group ~2.5-3.5).
  • Crystallography Pre-screening: Mercury (CCDC) simulates powder XRD patterns for polymorph identification .

Q. Advanced: How can isotopic labeling (e.g., 13^{13}13C, 15^{15}15N) enhance mechanistic studies of this compound derivatives?

Answer:

  • Tracer Studies: Synthesize 13^{13}C-labeled analogs to track metabolic pathways via LC-MS/MS.
  • Kinetic Isotope Effects (KIE): Compare reaction rates of 12^{12}C vs. 13^{13}C derivatives to identify rate-determining steps.
  • NMR Sensitivity: 15^{15}N labeling improves signal resolution in heteronuclear correlation experiments (HMBC, HSQC) .

Properties

IUPAC Name

6-bromo-4-iodopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGAGPKWRKIOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5M in hexanes, 297 mL, 0.743 mol) was added over 1 h to a cooled (−25° C.) solution of 2,2,6,6,-tetramethylpiperidine (131 mL, 0.77 mol) in tetrahydrofuran (1 L). The mixture was left to stir for 16 h at −25° C. then cooled to −55° C. before addition of solid 6-bromonicotinic acid (50.0 g, 0.25 mmol). The mixture was allowed to warm to −20° C. and stirred for 2 h. The reaction mixture was cooled to −70° C. then poured onto a pre-cooled (−70° C.) solution of iodine (188.5 g, 0.74 mol) in tetrahydrofuran (500 mL). The mixture was then poured into the original reaction vessel and the contents allowed to warm to ambient temperature and stirred for 1 hour. The solvent was evaporated and the resultant residue dissolved in water (500 mL) and washed with dichloromethane (3×300 mL). The aqueous phase was separated and the pH adjusted to 2 by the addition of concentrated hydrochloric acid. Aqueous sodium metabisulfite solution (20% w/w, 30 mL) was added and the solid which deposited was collected by filtration. The resultant solid was washed with water (75 mL) and pentane (75 mL) and dried at 75° C. under vacuum to furnish the title compound as a tan solid (53.1 g, 65%). 1H NMR (DMSO-D6, 300 MHz) 8.62 (s, 1H); 8.35 (s, 1H). LCMS (Method B): RT=2.16 min, M+H+=328/330.
Quantity
297 mL
Type
reactant
Reaction Step One
Quantity
131 mL
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
188.5 g
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four
Yield
65%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.